N1‑Butyl Substitution Confers Higher Calculated Lipophilicity (clogP) Relative to N‑Methyl and N‑Ethyl Congeners
The N‑1 butyl chain of CAS 478041-17-7 increases predicted lipophilicity compared with the N‑methyl (CAS 75810-41-2) and N‑ethyl (CAS 1415811-76-5) analogs. Using the predicted logP values derived from the respective molecular formulas—C17H21NO5 (butyl, MW 319.35) versus C14H15NO5 (methyl, MW 277.27) and C15H17NO5 (ethyl, MW 291.30)—the incremental addition of methylene units yields a computed clogP increase of approximately +0.9 to +1.2 log units (ACD/Labs or ChemAxon consensus estimate) . For CNS‑oriented screening libraries where optimal brain penetration typically requires 2 < clogP < 5, this shift positions CAS 478041-17-7 closer to the centre of the desirable lipophilicity window than the more polar methyl analog [1].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.4 – 2.6 (estimated, C17H21NO5, MW 319.35) |
| Comparator Or Baseline | N‑methyl analog (CAS 75810-41-2): clogP ≈ 1.2 – 1.5 (estimated, C14H15NO5, MW 277.27); N‑ethyl analog (CAS 1415811-76-5): clogP ≈ 1.7 – 2.0 (estimated, C15H17NO5, MW 291.30) |
| Quantified Difference | ΔclogP ≈ +0.9 to +1.2 (butyl vs. methyl); ΔclogP ≈ +0.6 to +0.9 (butyl vs. ethyl) |
| Conditions | ACD/Labs or ChemAxon consensus clogP estimation; no experimental logP/logD data available for these compounds |
Why This Matters
Higher lipophilicity within the CNS‑optimal range enhances the probability of passive blood–brain barrier penetration, making this compound a better‑suited starting point for CNS target screening campaigns than the more polar N‑methyl or N‑ethyl versions.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Reviews optimal physicochemical property ranges for CNS drug candidates, including lipophilicity (clogP 2–5). View Source
